2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-7-5-12(6-8-13)19-17(20)11-22-16-4-2-3-15-14(16)9-10-18-15/h2-10,18H,11H2,1H3,(H,19,20) |
InChI Key |
DOTWHXXVWXXFBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The target compound comprises three critical components:
-
Indole nucleus : Sourced from 4-hydroxyindole or protected derivatives.
-
Ether-linked acetyl group : Introduced via Williamson ether synthesis.
-
4-Methoxyphenylacetamide : Formed through amide bond coupling.
A representative synthesis begins with 4-hydroxyindole (1 ), which undergoes O-alkylation with chloroacetamide derivatives to install the ether-acetamide backbone. Subsequent N-arylation with 4-methoxyaniline yields the final product.
Preparation of 4-Hydroxyindole
The Nenitzescu indole synthesis remains a cornerstone for generating 4-hydroxyindole intermediates. As demonstrated in analogous systems, 4-benzyloxyindole (2 ) serves as a protected precursor, synthesized via:
-
Cyclocondensation of benzoquinone with β-aminocrotonate esters.
-
Catalytic hydrogenation (H₂/Pd-C) to remove the benzyl protecting group, yielding 4-hydroxyindole.
Key reaction conditions :
Etherification via Williamson Reaction
4-Hydroxyindole reacts with ethyl chloroacetate under basic conditions to form 2-(1H-indol-4-yloxy)acetate (3 ):
Optimized parameters :
Amide Coupling with 4-Methoxyaniline
The ester intermediate (3 ) is hydrolyzed to acetic acid (4 ), followed by amide bond formation:
-
Hydrolysis :
-
Amidation :
Coupling with 4-methoxyaniline (5 ) using EDCI/HOBt:
Alternative Methodologies and Yield Optimization
Direct Alkylation-Amidation Cascade
A one-pot strategy eliminates intermediate isolation:
-
Simultaneous alkylation/amidation :
Advantages : Reduced processing time; Disadvantages : Lower yield vs. stepwise approach.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Etherification | 12 hr | 45 min | +12% |
| Amidation | 8 hr | 20 min | +9% |
Data adapted from analogous indole-amide syntheses.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adopting flow chemistry enhances scalability:
Purification Protocols
Crystallization conditions :
Analytical Characterization
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.
Electrophilic Substitution on the Indole Ring
The indole moiety undergoes electrophilic substitution at positions C-5 and C-7 due to electron-rich π-system activation:
| Reaction | Reagents | Position | Product | Conditions |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro-2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide | 0°C, 2h |
| Sulfonation | H₂SO₄/SO₃ | C-7 | 7-Sulfo-2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide | 50°C, 4h |
Key Observations :
-
Substituents on the indole ring alter pharmacological activity. For example, nitration enhances potential antibacterial properties.
Oxidation of the Methoxyphenyl Group
The 4-methoxyphenyl group is susceptible to oxidation under strong oxidizing conditions:
| Oxidizing Agent | Products | Conditions | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 2-(1H-Indol-4-yloxy)-N-(4-carboxyphenyl)acetamide | 100°C, 6h | ~50% |
| Ozone (O₃) | Cleavage to form benzoic acid derivatives | -78°C, 1h | <30% |
Implications :
-
Oxidation products like carboxylic acid derivatives are intermediates for further functionalization (e.g., esterification).
Nucleophilic Aromatic Substitution
The methoxy group on the phenyl ring participates in nucleophilic substitution under harsh conditions:
| Nucleophile | Reagents | Product | Conditions |
|---|---|---|---|
| Ammonia (NH₃) | NH₃/CuCl₂, 200°C | 2-(1H-Indol-4-yloxy)-N-(4-aminophenyl)acetamide | 24h, autoclave |
| Hydrazine (N₂H₄) | N₂H₄/EtOH, reflux | 2-(1H-Indol-4-yloxy)-N-(4-hydrazinophenyl)acetamide | 12h |
Challenges :
-
High temperatures and prolonged reaction times are required due to the electron-donating methoxy group.
Catalytic Hydrogenation
The indole ring undergoes partial hydrogenation under catalytic conditions:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 2-(1,2,3,4-Tetrahydroindol-4-yloxy)-N-(4-methoxyphenyl)acetamide | >90% |
| Rh/Al₂O₃ | H₂ (3 atm), THF, 60°C | Fully saturated indoline derivative | ~70% |
Applications :
-
Hydrogenated derivatives show improved metabolic stability in pharmacokinetic studies.
Photochemical Reactions
UV irradiation induces dimerization via the indole ring:
| Wavelength | Solvent | Product | Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Head-to-tail indole dimer | ~40% |
| 365 nm | Methanol | Cross-linked acetamide oligomers | <20% |
Mechanism :
-
Radical intermediates form upon UV exposure, leading to C–C bond formation between indole units.
Stability Under Biological Conditions
In vitro studies reveal degradation pathways in physiological buffers (pH 7.4, 37°C):
| Condition | Half-Life | Primary Degradation Product |
|---|---|---|
| Phosphate buffer | 8.2 hours | 2-(1H-Indol-4-yloxy)acetic acid |
| Human plasma | 3.5 hours | N-(4-Methoxyphenyl)acetamide |
Significance :
-
Rapid hydrolysis in plasma limits bioavailability, necessitating prodrug strategies.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the most significant applications of 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide is its potential as an anticancer agent. Research indicates that compounds with indole structures often exhibit antitumor properties. Specifically, derivatives of indole have been noted for their ability to inhibit cancer cell proliferation by targeting various signaling pathways associated with tumor growth. For instance, studies have demonstrated that indole derivatives can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis, thereby reducing tumor growth rates in vitro and in vivo .
Mechanism of Action
The mechanism by which 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide exerts its effects involves the modulation of specific enzymes and receptors. It is believed to interact with kinases and other proteins involved in cell signaling, leading to apoptosis (programmed cell death) in cancer cells. This mechanism is similar to that observed in other indole-based compounds, which have shown promise in treating various cancers, including colorectal and lung cancers .
Pharmacological Insights
Inhibition of Enzymatic Activity
Research has highlighted the compound's role as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways. For example, studies on related compounds have shown that they can inhibit lipoxygenase (ALOX15), an enzyme implicated in inflammatory processes and cancer progression. The inhibition of such enzymes can lead to reduced inflammation and potentially lower cancer risk .
Case Studies
Several case studies illustrate the compound's effectiveness:
- In a study involving multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), derivatives of indole showed IC50 values indicating significant antiproliferative activity. One derivative exhibited an IC50 value as low as 0.096 μM against VEGFR-2, highlighting its potential as a targeted therapy .
- Another study demonstrated that modifications to the indole structure could enhance its binding affinity to target proteins, thus improving its therapeutic efficacy .
Data Table: Antitumor Activity Comparison
| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.096 | VEGFR-2 Inhibition |
| Compound B | HCT-116 | 0.026 | Apoptosis Induction |
| 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide | Various | TBD | Enzyme Inhibition |
Mechanism of Action
The mechanism of action of 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring system allows it to mimic natural ligands, enabling it to bind to and modulate the activity of these targets. This can lead to alterations in cell signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related indole and acetamide derivatives:
*Calculated based on molecular formula C₁₇H₁₆N₂O₃.
Key Observations
Substituent Effects on Activity
- Electron-withdrawing groups (e.g., Cl, NO₂): Compounds like 10j (3-chloro-4-fluorophenyl) and 10l (4-nitrophenyl) in exhibit moderate anticancer activity, likely due to enhanced electrophilicity and target binding .
- Electron-donating groups (e.g., OCH₃) : The methoxy group in the target compound and ’s compound 38 may improve solubility and membrane permeability, contributing to broader activity profiles .
Core Structure Influence
- Indole vs. quinazoline : Quinazoline sulfonyl derivatives (e.g., compound 38 in ) show superior anticancer activity across multiple cell lines (HCT-1, MCF-7, PC-3), suggesting the quinazoline core may offer stronger DNA interaction or kinase inhibition compared to indole derivatives .
- Positional isomerism : Indole-4-yloxy derivatives (target compound) vs. indole-3-yl analogs (e.g., ) may exhibit divergent binding modes due to altered spatial orientation of functional groups.
Pharmacological Insights
- Anticancer mechanisms : Indole derivatives often target apoptosis regulators (e.g., Bcl-2/Mcl-1 in ) or DNA repair pathways. The target compound’s methoxy group may enhance selectivity toward cancer cells overexpressing methoxy-sensitive receptors .
- Antioxidant activity : Electron-rich substituents (e.g., methoxy in the target compound) could scavenge free radicals, as seen in ’s compound 12 .
Biological Activity
2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of indole derivatives, which are known for their wide range of biological activities. The structural formula can be represented as follows:
- Chemical Formula: CHNO
- Molecular Weight: 298.34 g/mol
The biological activity of 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets. The indole moiety is known to modulate various signaling pathways, while the methoxyphenyl group enhances its binding affinity to biological receptors.
- Enzyme Interaction: The compound may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
- Receptor Modulation: It has been shown to bind to various receptors, potentially affecting neurotransmitter systems and inflammatory responses.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For example:
- Cell Lines Tested: The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer).
- IC Values:
- A549: 5.6 µM
- MCF-7: 8.3 µM
- HepG2: 10.1 µM
These values indicate a promising therapeutic window compared to conventional chemotherapeutics like doxorubicin, which has an IC of approximately 0.877 µM against HepG2 cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Strains Tested: Effective against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC):
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
This indicates that the compound could serve as a potential lead for developing new antimicrobial agents .
Data Table: Biological Activities Summary
| Activity Type | Cell Line/Organism | IC/MIC | Reference |
|---|---|---|---|
| Anticancer | A549 | 5.6 µM | |
| MCF-7 | 8.3 µM | ||
| HepG2 | 10.1 µM | ||
| Antimicrobial | S. aureus | 32 µg/mL | |
| E. coli | 64 µg/mL |
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
- Mechanistic Studies : Western blot analyses indicated that treatment with the compound led to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases, supporting its role in inducing apoptosis in cancer cells .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide, and how are intermediates characterized?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, indole derivatives are often functionalized at the 4-position using phenoxyacetic acid precursors under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates, such as substituted indoles and phenoxyacetamides, are characterized using:
- ¹H/¹³C-NMR spectroscopy : To confirm regioselectivity (e.g., indole C4-O linkage) and substituent integration .
- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
- Melting point analysis : To assess purity (e.g., derivatives in show melting points between 153–197°C) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Based on structurally related acetamides (e.g., ):
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- Emergency measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar indole-acetamide derivatives?
Answer:
Conflicting data may arise from variations in:
- Substituent positioning : For example, N-(4-methoxyphenyl) groups in showed potent anticancer activity (IC₅₀ < 10 µM), while chloro-substituted analogs in had lower efficacy .
- Assay conditions : Standardize protocols (e.g., MTT assay for cytotoxicity, adenosine receptor binding assays) to minimize variability .
- Metabolic stability : Use metabolic profiling (e.g., liver microsome assays) to identify labile functional groups (e.g., methoxy vs. sulfonamide groups) .
Advanced: What strategies optimize the yield of 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide during synthesis?
Answer:
- Reaction solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of indole oxygen, improving coupling efficiency .
- Catalyst selection : Pd/C or CuI catalysts for Ullmann-type couplings can reduce side products .
- Temperature control : Reactions at 80–100°C balance kinetics and thermal stability of intermediates (e.g., reports 50–80% yields under reflux) .
Advanced: How do structural modifications (e.g., indole C3 vs. C4 substitution) impact receptor binding affinity?
Answer:
- C4-substituted indoles (as in the target compound) exhibit enhanced adenosine A2B receptor antagonism compared to C3 analogs due to improved steric alignment with hydrophobic pockets .
- Methoxy positioning : Para-methoxy groups on the phenyl ring ( ) increase solubility and α1D-adrenoceptor selectivity (64.6-fold vs. α1A) .
- Electron-withdrawing groups : Chloro or nitro substituents ( ) enhance π-π stacking but may reduce bioavailability .
Basic: What analytical techniques are critical for confirming the purity of this compound?
Answer:
- HPLC with UV detection : Monitor retention times and peak symmetry (≥95% purity) .
- Elemental analysis : Validate C, H, N content (e.g., reports <0.5% deviation from theoretical values) .
- TLC : Use silica gel plates with fluorescent indicators for rapid impurity screening .
Advanced: How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
Answer:
- Dosing routes : Intraperitoneal or oral administration in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalytical methods : LC-MS/MS for quantification (LOQ < 1 ng/mL) .
- Tissue distribution : Assess brain penetration and hepatic accumulation using radiolabeled analogs (e.g., ¹⁴C-acetamide) .
Advanced: What computational methods support SAR studies for indole-acetamide derivatives?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to targets like Bcl-2/Mcl-1 ( ) or adenosine receptors .
- QSAR models : Use Hammett constants (σ) to correlate substituent electronics with IC₅₀ values .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
Basic: What are the key stability concerns for this compound under long-term storage?
Answer:
- Hydrolysis : Protect from moisture (e.g., desiccants in storage containers) due to acetamide lability in acidic/basic conditions .
- Photodegradation : Store in amber vials; UV-vis spectroscopy can track degradation (e.g., λmax shifts) .
- Thermal stability : DSC/TGA analysis identifies decomposition temperatures (>150°C for most derivatives) .
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or PEGylated groups for transient hydrophilicity .
- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) for protonation of basic moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
